molecular formula C14H21NO3 B4534937 2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide

2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide

Cat. No. B4534937
M. Wt: 251.32 g/mol
InChI Key: QEKLUFSKRAUDGV-UHFFFAOYSA-N
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Description

"2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide" is a benzamide derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Benzamide derivatives have been extensively studied for their hydrogen bonding characteristics, synthesis pathways, and structural properties, offering a foundational understanding applicable to the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves directed metalation and reactions with iodides or chlorides. For example, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been demonstrated to proceed with high efficiency, showcasing the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990). This method's efficacy underscores the versatility of metalation techniques in constructing complex molecular architectures from simpler benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals significant insights into their chemical behavior. Studies using electron diffraction and theoretical calculations have elucidated the gas-phase structures of compounds like 2-hydroxybenzamide and 2-methoxybenzamide, highlighting the presence of intramolecular hydrogen bonding which influences the compound's stability and reactivity (Aarset, Page, & Rice, 2013). Such insights are pivotal for understanding the structural aspects of "2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide," particularly regarding its hydrogen bonding potential and molecular conformation.

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including palladium-catalyzed alkoxylation and Rhodium(III)-catalyzed chemodivergent annulations. These reactions are indicative of the compound's functional versatility, enabling the introduction of various functional groups into the benzamide framework, thereby altering its chemical properties for specific applications (Wang & Yuan, 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystalline polymorphs of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide exhibit distinct physical characteristics, underlining the impact of molecular conformation and intermolecular interactions on the material properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other chemical entities, are fundamental for their potential applications. Investigations into their reaction mechanisms, catalytic activities, and interaction with biological molecules offer comprehensive insights into their functional capabilities and limitations. For example, the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates the directed functionalization of aromatic C-H bonds, a property that could be extrapolated to understand the chemical behavior of "2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide" (Wang & Yuan, 2010).

properties

IUPAC Name

2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10-6-7-11(12(8-10)17-4)13(16)15-9-14(2,3)18-5/h6-8H,9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLUFSKRAUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(C)(C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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